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molecular formula C11H15NO2 B1469150 pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanol CAS No. 1226507-32-9

pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methanol

Cat. No. B1469150
M. Wt: 193.24 g/mol
InChI Key: SWQODEKAKVIELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673908B2

Procedure details

To toluene (2.2 mL), n-butyllithium (a 2.77 mol/L solution in hexane, 0.82 mL, 2.28 mmol) was added under a nitrogen atmosphere at −60° C. To this, a solution of 3-bromopyridine (200 μL, 2.08 mmol) in toluene (0.73 mL) was slowly added dropwise at the same temperature and the mixture was stirred at −78° C. for 15 minutes. To this suspension, tetrahydrofuran (0.73 mL) was slowly added dropwise and the mixture was stirred at the same temperature for 15 minutes. Then, 4-formyltetrahydropyran (285 mg, 2.50 mmol) was added thereto. Over 1 hour, the reaction mixture was heated to −15° C. Then, a saturated aqueous ammonium chloride solution was added to the reaction mixture, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol=19/1) to give 3-[hydroxy(tetrahydropyran-4-yl)methyl]pyridine (Compound CW) (353 mg, yield: 88%).
Quantity
0.73 mL
Type
solvent
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step Two
Quantity
0.73 mL
Type
solvent
Reaction Step Two
Quantity
285 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
2.2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1.[CH:13]([CH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1)=[O:14].[Cl-].[NH4+]>CCCCCC.C1(C)C=CC=CC=1.C(OCC)(=O)C.O1CCCC1>[OH:14][CH:13]([CH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1)[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.73 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
200 μL
Type
reactant
Smiles
BrC=1C=NC=CC1
Name
Quantity
0.73 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
285 mg
Type
reactant
Smiles
C(=O)C1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
2.2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
Over 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to −15° C
WASH
Type
WASH
Details
by washing with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (chloroform/methanol=19/1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC(C=1C=NC=CC1)C1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 353 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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